4-Isothiocyanatobenzenesulfonamide
Overview
Description
Introduction 4-Isothiocyanatobenzenesulfonamide is a chemical compound with potential applications in various fields of chemistry and biology. While specific studies on 4-Isothiocyanatobenzenesulfonamide are limited, research on similar benzenesulfonamide derivatives provides insights into its properties and applications.
Synthesis Analysis
- Chern, Wu, and Liu (1990) reported the synthesis of related benzenesulfonamides, such as 2-(2′-chloroethylthioureido)- and 2-(3′-chloropropylthioureido)benzenesulfonamides. These compounds were synthesized from 2-aminobenzenesulfonamide with chloroalkyl isothiocyanates (Chern, Wu, & Liu, 1990).
Molecular Structure Analysis
- Stenfors and Ngassa (2020) described the crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, providing insights into the molecular structure of benzenesulfonamide derivatives (Stenfors & Ngassa, 2020).
Chemical Reactions and Properties
- Fukuyama, Jow, and Cheung (1995) explored the reactivity of 4-Nitrobenzenesulfonamides, which could be relevant to understanding the chemical reactions and properties of 4-Isothiocyanatobenzenesulfonamide (Fukuyama, Jow, & Cheung, 1995).
Physical Properties Analysis
- The research by Schmidt et al. (2017) on 4-Cyanobenzenesulfonamides provides insights into the physical properties, like solubility and stability, of similar compounds (Schmidt, Stokes, Davies, & Roberts, 2017).
Chemical Properties Analysis
- Ceylan et al. (2015) conducted a detailed investigation of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, including studies on its spectroscopic properties and molecular interactions, which might be analogous to those of 4-Isothiocyanatobenzenesulfonamide (Ceylan et al., 2015).
Scientific Research Applications
Hemoglobin Research : 4-Isothiocyanatobenzoic acid, a related compound, has been used to study its effect on oxygen-linked chloride binding sites in human hemoglobin. It was found that reaction with this compound decreased oxygen affinity and influenced the alkaline Bohr effect, demonstrating the importance of negatively charged moieties in these processes (Currell, Nguyen, Ng, & Hom, 1982).
Intraocular Pressure Regulation : Sulfonamides derived from 4-Isothiocyanatobenzenesulfonamide have been developed as potential agents for lowering intraocular pressure (IOP) in glaucoma treatments. These compounds, particularly derivatives of beta-phenylserine and alpha-phenylglycine, showed strong affinities toward carbonic anhydrase isozymes and effectively lowered IOP in animal models (Casini, Scozzafava, Mincione, Menabuoni, Ilies, & Supuran, 2000).
Antimycobacterial Agents : Derivatives of 4-Isothiocyanatobenzenesulfonamide have been explored for their potential as antimycobacterial agents. For instance, N-Benzyl-2,4-dinitrobenzenesulfonamide, prepared from 4-Isothiocyanatobenzenesulfonamide, demonstrated high potency against Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).
Antituberculosis Activity : Thiourea derivatives bearing benzenesulfonamide moiety, synthesized using 4-Isothiocyanatobenzenesulfonamide, showed significant antituberculosis activity. These compounds, particularly those incorporating benzo[1,3]dioxol and morpholinyl-phenyl moieties, exhibited high activity against Mycobacterium tuberculosis (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
Cancer Research : Novel dibenzenesulfonamides, synthesized using derivatives of 4-Isothiocyanatobenzenesulfonamide, have shown potential as anticancer agents. These compounds demonstrated the ability to induce apoptosis and autophagy in cancer cells and exhibited inhibitory effects on carbonic anhydrase isoenzymes associated with cancer (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).
properties
IUPAC Name |
4-isothiocyanatobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-1-6(2-4-7)9-5-12/h1-4H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDUFDNFSJWYQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199871 | |
Record name | 4-Isothiocyanatobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiocyanatobenzenesulfonamide | |
CAS RN |
51908-29-3 | |
Record name | 4-Isothiocyanatobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51908-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isothiocyanatobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isothiocyanatobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Isothiocyanatobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ISOTHIOCYANATOBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA8KJ8MS2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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